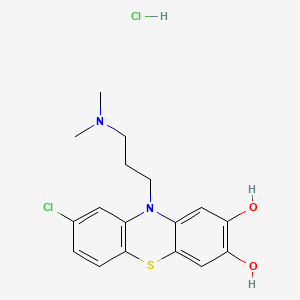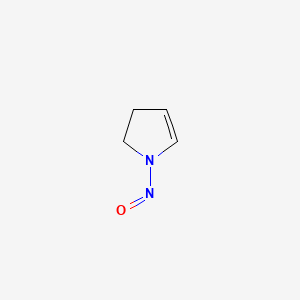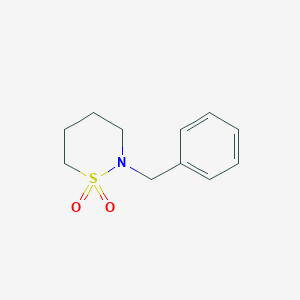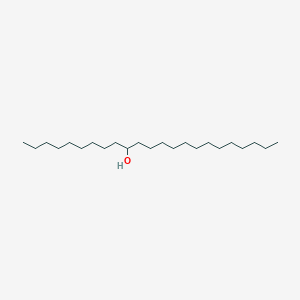
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C17H20Cl2N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorinated phenothiazine core, hydroxyl groups at positions 7 and 8, and a dimethylamino propyl side chain at position 10, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride typically involves the chlorination of phenothiazine followed by the introduction of hydroxyl groups and the dimethylamino propyl side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like hydrogen peroxide or sodium hydroxide. The final step involves the reaction of the intermediate with dimethylamine and subsequent formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the side chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Phenothiazine derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It can bind to and modulate the activity of neurotransmitter receptors, enzymes, and ion channels. The presence of the dimethylamino propyl side chain enhances its ability to cross cell membranes and interact with intracellular targets, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: A phenothiazine compound used as an antipsychotic.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Uniqueness
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and pharmacological properties
Eigenschaften
CAS-Nummer |
36803-93-7 |
|---|---|
Molekularformel |
C17H20Cl2N2O2S |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20;/h4-5,8-10,21-22H,3,6-7H2,1-2H3;1H |
InChI-Schlüssel |
YGGWVLPESBDDGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O.Cl |
Verwandte CAS-Nummern |
21598-02-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)




![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)


